molecular formula C16H25BO3 B13531402 2-(2-(4-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(4-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13531402
M. Wt: 276.2 g/mol
InChI Key: VLXIDYTVGAIIPE-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenylpropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in protodeboronation reactions, where the boron group is replaced by a hydrogen atom .

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(4-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Methoxyphenylboronic Acid
  • 2-Methoxyphenylboronic Acid

Uniqueness

2-(2-(4-Methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids. Its tetramethyl-1,3,2-dioxaborolane moiety provides steric protection, reducing side reactions and increasing the efficiency of cross-coupling reactions .

Properties

Molecular Formula

C16H25BO3

Molecular Weight

276.2 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO3/c1-12(13-7-9-14(18-6)10-8-13)11-17-19-15(2,3)16(4,5)20-17/h7-10,12H,11H2,1-6H3

InChI Key

VLXIDYTVGAIIPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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